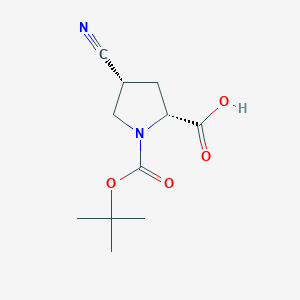
1,3-Bis(2,4-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2,4-difluorophenyl)urea is an organic compound with the molecular formula C13H8F4N2O It is a derivative of urea, where two hydrogen atoms are replaced by 2,4-difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2,4-difluorophenyl)urea can be synthesized through the reaction of 2,4-difluoroaniline with phosgene, followed by the reaction with ammonia or an amine. The general reaction scheme is as follows: [ \text{2,4-Difluoroaniline} + \text{Phosgene} \rightarrow \text{2,4-Difluorophenyl isocyanate} ] [ \text{2,4-Difluorophenyl isocyanate} + \text{Ammonia or Amine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,4-difluorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted by other nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can yield a substituted urea derivative.
Hydrolysis: The major products are 2,4-difluoroaniline and carbon dioxide.
Scientific Research Applications
1,3-Bis(2,4-difluorophenyl)urea has several scientific research applications:
Materials Science: The compound’s unique structural properties make it a candidate for developing advanced materials with specific electronic and optical properties.
Biological Studies: It is used in research to understand the interactions between fluorinated compounds and biological systems, which can lead to the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,4-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of soluble epoxide hydrolase (sEH), it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects .
Comparison with Similar Compounds
1,3-Bis(2,4-difluorophenyl)urea can be compared with other similar compounds, such as:
1,3-Bis(4-chlorophenyl)urea: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
1,3-Bis(2,4-dichlorophenyl)urea: Similar to the above, but with two chlorine atoms on each phenyl ring, leading to different electronic and steric properties.
1,3-Bis(2,4-difluorophenyl)thiourea: This compound has a sulfur atom replacing the oxygen in the urea moiety, which can significantly alter its chemical and biological properties.
This compound is unique due to the presence of fluorine atoms, which can enhance its stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1,3-bis(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4N2O/c14-7-1-3-11(9(16)5-7)18-13(20)19-12-4-2-8(15)6-10(12)17/h1-6H,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUETVEFQZBLGNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352575 |
Source


|
| Record name | 1,3-bis(2,4-difluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1581-06-2 |
Source


|
| Record name | 1,3-bis(2,4-difluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














